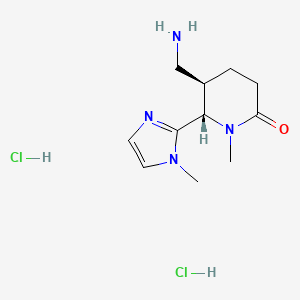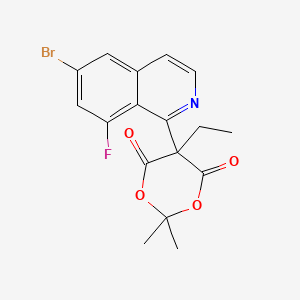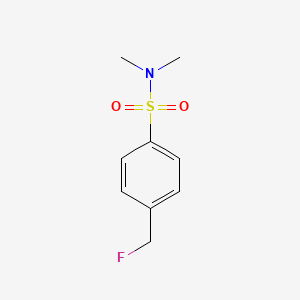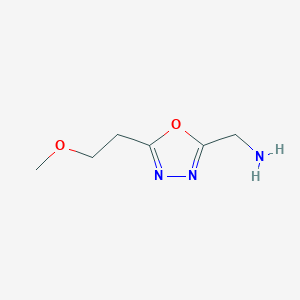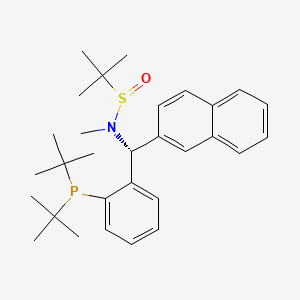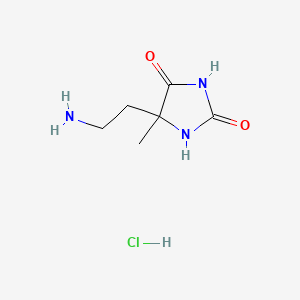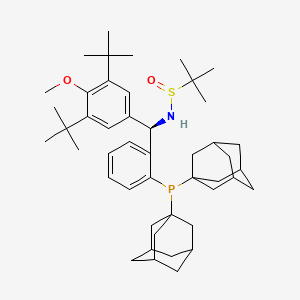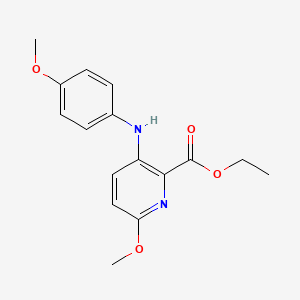
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate is an organic compound with the molecular formula C16H18N2O4. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a picolinate core substituted with methoxy and amino groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate typically involves the reaction of 6-methoxy-3-picolinic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to optimize the yield and minimize impurities.
化学反応の分析
Types of Reactions
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate can be compared with other similar compounds, such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of methoxy and amino groups in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C16H18N2O4 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
ethyl 6-methoxy-3-(4-methoxyanilino)pyridine-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(19)15-13(9-10-14(18-15)21-3)17-11-5-7-12(20-2)8-6-11/h5-10,17H,4H2,1-3H3 |
InChIキー |
XOTGWGMABBBIQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=N1)OC)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)


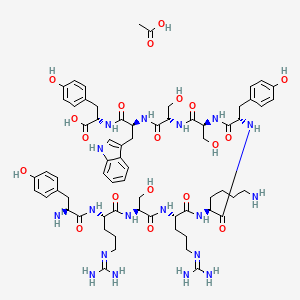
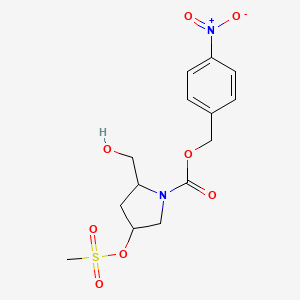

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
